molecular formula C36H36N2O5 B1212292 Tiliacorine

Tiliacorine

Cat. No. B1212292
M. Wt: 576.7 g/mol
InChI Key: DQIJJKSVYLLDQW-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiliacorine is a member of isoquinolines.

Scientific Research Applications

Antimycobacterial Activity

Tiliacorine, a bisbenzylisoquinoline alkaloid isolated from the plant Tiliacora triandra, has shown promise in antimycobacterial activity. It exhibits effective minimum inhibitory concentrations (MIC) against multidrug-resistant isolates of Mycobacterium tuberculosis, suggesting its potential as a new chemical scaffold for antimycobacterial drugs (Sureram et al., 2012).

Antimalarial Activity

Research indicates that Tiliacorine, among other alkaloids from Tiliacora triandra, possesses significant antimalarial activity against Plasmodium falciparum in vitro. This highlights its potential application in the development of new antimalarial treatments (Pavanand et al., 1989).

Inhibition of Human Melanoma Cells

Tiliacorine has been identified as having a selective inhibitory effect against human melanoma cells, demonstrating its potential application in cancer research and treatment. This selective activity is particularly notable as it does not affect normal human fibroblasts, indicating its specificity (Seal & Mukherjee, 2002).

Vasorelaxant Effects

A modified analog of Tiliacorine, Tiliacorinine 12'-O-acetate, has been studied for its vasorelaxant properties on isolated rat aorta. This suggests the potential of Tiliacorine derivatives in the development of treatments for conditions like hypertension (Panthiya et al., 2019).

Antitumor Activity in Cholangiocarcinoma

Tiliacorine has shown antitumor effects on human cholangiocarcinoma both in vitro and in vivo. This indicates its potential as an effective agent for the treatment of this type of cancer, particularly due to its ability to induce apoptosis through caspase activation and regulation of apoptosis-related proteins (Janeklang et al., 2014).

Hypoglycemic Activity

Research on Tiliacora triandra, containing Tiliacorine, has indicated hypoglycemic activities in both normal and streptozotocin-induced diabetic rats. This suggests its potential application in the management of diabetes (Katisart & Rattana, 2017).

properties

Product Name

Tiliacorine

Molecular Formula

C36H36N2O5

Molecular Weight

576.7 g/mol

IUPAC Name

(8S,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol

InChI

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28-/m0/s1

InChI Key

DQIJJKSVYLLDQW-NSOVKSMOSA-N

Isomeric SMILES

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

Canonical SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

synonyms

tiliacorinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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